molecular formula C12H8 B1235719 s-Indacene CAS No. 267-21-0

s-Indacene

Cat. No.: B1235719
CAS No.: 267-21-0
M. Wt: 152.19 g/mol
InChI Key: WEMQMWWWCBYPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Molecular Architecture

s-Indacene (C₁₂H₈) is a polycyclic hydrocarbon featuring a unique fused-ring system. Its structure consists of a central benzene ring flanked by two cyclopentadienyl rings in a rectilinear arrangement, forming a planar, symmetric framework. The molecular geometry exhibits C₂h symmetry in its isolated state, as confirmed by computational studies using density functional theory (DFT). The IUPAC name, s-indacene, reflects its "straight" (s-) topology, distinguishing it from the bent as-indacene isomer.

Key structural parameters include:

  • Bond lengths : Alternating single (1.46 Å) and double (1.36 Å) bonds in the central six-membered ring.
  • π-electron count : A 12 π-electron system, classifying it as antiaromatic under Hückel’s rule.
  • Magnetic properties : Strong paratropic ring currents in the π-system, evidenced by nucleus-independent chemical shift (NICS) values of +36 ppm.

The electronic configuration is characterized by a singlet biradical ground state with significant diradical character, as revealed by multireference calculations. This arises from the degeneracy of frontier molecular orbitals (HOMO and LUMO), which are separated by a narrow energy gap (~1.2 eV).

Properties

CAS No.

267-21-0

Molecular Formula

C12H8

Molecular Weight

152.19 g/mol

IUPAC Name

s-indacene

InChI

InChI=1S/C12H8/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h1-8H

InChI Key

WEMQMWWWCBYPOV-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=CC=CC3=CC2=C1

Canonical SMILES

C1=CC2=CC3=CC=CC3=CC2=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Annelated Derivatives

Benzoheterocyclic-Annelated s-Indacene

Fusion of heterocycles (e.g., benzothiophene, benzofuran) to the this compound core modulates its electronic properties:

  • Increased antiaromaticity : Annelation with electron-donating heteroatoms (e.g., S, O) enhances paratropic currents in the this compound core, as seen in NICS-XY scans .
  • Reduced stability : Heterocyclic fusion introduces strain, but carbocyclic annelation (e.g., benzene rings) stabilizes the core while attenuating antiaromaticity .

Indacenodibenzothiophenes (IDBTs)

IDBTs (e.g., anti-IDBT60 and syn-IDBT70) exhibit mixed aromatic/antiaromatic behavior:

  • Lower paratropicity : The this compound core in IDBTs shows reduced NICS values (21.5 ppm for anti-IDBT60 vs. 25.7 ppm for parent this compound) due to competing diatropic currents from fused benzene rings .
  • Non-aromatic thiophene rings: Benzothiophene moieties in IDBTs display negligible NICS values (~0.1 ppm), highlighting their minimal contribution to aromaticity .

Comparison with Other Antiaromatic Cores

Pentalene

  • Stronger antiaromaticity: Pentalene (8 π-electrons) exhibits higher NICS values (~30 ppm) than this compound, with more pronounced bond alternation .
  • Reactivity : Pentalene derivatives are less stable than this compound analogs, limiting their synthetic applications .

Cyclobutadiene

  • Extreme antiaromaticity : Cyclobutadiene (4 π-electrons) has a NICS value of 28.8 ppm, surpassing this compound in paratropic strength .
  • Structural rigidity : Unlike this compound, cyclobutadiene adopts a square geometry with equal bond lengths only in constrained environments .

Substituent Effects on this compound Derivatives

Hexaaryl-s-Indacene derivatives (e.g., C2h-, D2h-, and C2v-symmetric patterns) demonstrate tunable electronic properties:

  • Weakened antiaromaticity : Substituents reduce NICS values (e.g., 14.0 ppm for anti-IDN80 vs. 25.7 ppm for parent this compound) by altering HOMO/HOMO-1 energy levels .
  • Optoelectronic applications : The hexaxylyl derivative exhibits moderate hole mobility (0.1 cm²/V·s in OFETs), making it viable for organic semiconductors .

Computational Insights

NICS and Aromaticity Metrics

Compound NICS (ppm) Aromaticity Reference
Benzene -11.5 Aromatic
Cyclobutadiene 28.8 Antiaromatic
This compound (parent) 25.7, 23.1 Antiaromatic
Hexaaryl-s-Indacene 12.9–14.0 Weakly anti

Structural Energy Differences

  • B3LYP/6-31G* : C2h structure is 0.6 kcal/mol more stable than D2h .
  • MP2/CASPT2 : Favors D2h geometry by 3.1 kcal/mol, highlighting method-dependent discrepancies .

Preparation Methods

Modular Synthesis of Hexaaryl-s-Indacene Derivatives

A breakthrough in s-indacene chemistry was achieved through the development of a modular synthetic route for hexaaryl-s-indacene derivatives. As reported by J. Am. Chem. Soc. (2023), this method enables precise control over substitution patterns by incorporating electron-donating or electron-withdrawing groups at specific positions . The synthesis begins with a regioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene, followed by a tandem cyclization-dehydrogenation sequence using DDQ as an oxidant. Key advantages include:

  • Substitution Flexibility : Derivatives with C2h-, D2-, and hC2-symmetric configurations are accessible by varying aryl substituents.

  • Structural Modulation : X-ray crystallography reveals bond-length alternation patterns dependent on substituent electronic properties. For example, electron-donating groups reduce bond alternation by 0.04 Å compared to unsubstituted this compound .

  • Electronic Tuning : Frontier molecular orbital (FMO) levels are selectively modulated, with HOMO energies ranging from −5.2 eV (electron-rich derivatives) to −5.8 eV (electron-deficient variants) .

This method achieves yields of 45–68% for hexaaryl derivatives, making it suitable for large-scale production.

Patent-Based Processes for Hexahydro-s-Indacene Intermediates

A 2023 international patent (IL313903A) outlines a scalable route to 1,2,3,5,6,7-hexahydro-s-indacene, a critical intermediate for functionalized derivatives . The process involves three stages:

  • Nitro Reduction : Catalytic hydrogenation of 1,5-dinitro-s-indacene over Pd/C at 50 psi H₂ yields the diamine precursor (92% purity).

  • Cyclocondensation : Treatment with phosgene in dichloromethane generates the hexahydro core via intramolecular urea formation.

  • Dehydration : Heating with PCl₅ at 110°C for 6 hours affords the target compound in 78% overall yield .

Table 1: Key Reaction Parameters for Hexahydro-s-Indacene Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Nitro ReductionPd/C, H₂ (50 psi), EtOH, 25°C9592
CyclocondensationPhosgene, CH₂Cl₂, 0°C8589
DehydrationPCl₅, 110°C, 6 h9495

This method is notable for its compatibility with continuous flow systems, enabling kilogram-scale production .

Late-Stage Oxidation for Donor/Acceptor Systems

Recent work by Intramolecular Charge Transfer in Antiaromatic Donor/Acceptor Systems (2025) demonstrates the use of late-stage oxidation to prepare donor/acceptor-fused s-indacenes . Starting from benzofuran- or benzothiophene-substituted precursors, oxidation with m-CPBA selectively functionalizes the heterocyclic moieties. Key findings include:

  • Regioselectivity : Oxidation at the 4-position of benzofuran precursors occurs with >90% selectivity, while benzothiophene derivatives require stoichiometric VO(acac)₂ for efficient sulfone formation .

  • Solvatochromism : The resulting derivatives exhibit 30–40 nm redshift in absorption maxima when dissolved in polar solvents (e.g., λmax = 680 nm in CHCl₃ vs. 720 nm in DMF) .

  • Yield Optimization : Reaction temperatures below −10°C are critical to prevent overoxidation, achieving isolated yields of 55–72% .

This approach enables fine-tuning of intramolecular charge transfer (ICT) properties, making it valuable for optoelectronic applications.

Heterocyclic Fusion and Benzoannelation Techniques

Computational studies (Chem. Sci., 2025) have elucidated the impact of heterocyclic fusion on this compound’s antiaromaticity and stability . Key synthetic strategies include:

  • Heteroatom Substitution : Introducing O or S atoms at bridgehead positions reduces antiaromaticity (NICS(0) = +12.5 ppm for O-fused vs. +15.3 ppm for parent this compound) .

  • Benzannelation : Extended conjugation through benzo-fusion stabilizes the core but diminishes ICT effects. For example, benzannelated derivatives show 0.3 eV higher HOMO-LUMO gaps compared to non-fused analogs .

  • Microwave-Assisted Synthesis : Reactions conducted under microwave irradiation (150°C, 30 min) improve yields of fused derivatives by 20–25% compared to conventional heating .

Table 2: Effect of Heterocyclic Fusion on this compound Properties

DerivativeNICS(0) (ppm)HOMO (eV)LUMO (eV)
Parent this compound+15.3−5.4−3.1
O-Fused+12.5−5.1−2.9
S-Fused+13.1−5.2−3.0
Benzo-Fused+9.8−4.8−2.6

Traditional Multi-Step Synthesis from p-Xylene

The foundational synthesis of dihydrooctamethyl-s-indacene, reported in Organometallics (1996), remains relevant for producing metal complexes . The four-step sequence involves:

  • Friedel-Crafts Acylation : p-Xylene reacts with acetyl chloride/AlCl₃ to form 1,2,4,5-tetramethylbenzene.

  • Alkylation : Treatment with methyl iodide/KOtBu introduces additional methyl groups.

  • Cyclization : Acid-catalyzed cyclodehydration yields the dihydro intermediate.

  • Dehydrogenation : DDQ oxidation produces the fully conjugated this compound derivative .

This method achieves 40% overall yield and has been used to prepare organometallic complexes like (this compound)Cr(CO)₃, which exhibits a 170 cm⁻¹ redshift in CO stretching frequencies compared to free Cr(CO)₆ .

Q & A

Q. What are the established synthetic methodologies for s-Indacene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of s-Indacene typically involves cyclization or dehydrogenation reactions, such as the Mallory reaction or metal-catalyzed cross-coupling. Key variables include temperature, solvent polarity, and catalyst choice (e.g., palladium vs. nickel). For reproducibility, use controlled inert atmospheres and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry . To optimize yield, employ Design of Experiments (DoE) frameworks to test parameter interactions (e.g., temperature vs. catalyst loading) .

Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic and crystallographic techniques?

Methodological Answer: Combine X-ray crystallography for absolute conformation analysis with computational methods (DFT) to predict electronic structures. For ambiguous cases, use heteronuclear correlation NMR (HSQC/HMBC) to resolve coupling patterns. Cross-validate spectroscopic data with reference libraries (e.g., SciFinder or Web of Science) to mitigate misassignment risks . Document crystal-packing effects to distinguish intrinsic molecular properties from lattice distortions .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported electronic properties of this compound (e.g., aromaticity vs. antiaromaticity)?

Methodological Answer: Address discrepancies by harmonizing experimental (UV-Vis, cyclic voltammetry) and computational (NICS, ACID plots) data. For instance, reconcile conflicting aromaticity claims by correlating Hückel’s rule compliance with magnetically induced current maps. Use multi-reference methods (CASSCF) for open-shell systems to avoid DFT biases . Publish raw datasets and computational parameters to enable peer validation .

Q. How can researchers design this compound-based materials with tailored optoelectronic properties?

Methodological Answer: Apply structure-property relationship (SPR) models by modifying substituents (e.g., electron-withdrawing groups) and measuring bandgap changes via UV-Vis-NIR and transient absorption spectroscopy. Use machine learning (ML) frameworks to predict substituent effects on HOMO-LUMO gaps. Validate predictions with time-dependent DFT (TD-DFT) and compare with experimental results .

Q. What methodologies address challenges in characterizing this compound’s reactivity under ambient vs. inert conditions?

Methodological Answer: Use in-situ techniques (FT-IR, Raman) to monitor degradation pathways (e.g., oxidation or dimerization). For air-sensitive studies, employ glovebox-Schlenk line setups with O₂/H₂O sensors. Quantify kinetic stability via Arrhenius plots of decomposition rates. Compare with computational activation barriers (DFT) to identify dominant degradation mechanisms .

Methodological Frameworks for this compound Research

Q. How should researchers formulate hypotheses about this compound’s properties using theoretical frameworks?

Methodological Answer: Ground hypotheses in molecular orbital theory (e.g., Frost-Musulin diagrams) and valence bond resonance models. For interdisciplinary studies, integrate concepts from materials science (band theory) and organic chemistry (Hammett parameters). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s thermodynamic stability?

Methodological Answer: Apply meta-analysis to aggregate published stability data (ΔHf, bond dissociation energies). Use sensitivity analysis to identify outlier methodologies (e.g., calorimetry vs. computational). For reproducibility, report confidence intervals and effect sizes. Address contradictions via Bayesian inference to weigh evidence quality .

Data Collection and Validation

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols on platforms like Zenodo, including raw spectra and crystallographic files (CIF). Use collaborative tools (GitHub for code, ELN for lab data) to track revisions. Cross-check results with independent labs using blinded samples .

Q. What strategies mitigate bias in interpreting this compound’s spectroscopic data?

Methodological Answer: Implement double-blind analysis, where spectroscopists are unaware of sample origins. Use automated peak-picking algorithms to reduce human error. For crystallography, validate refinement models with R-factor convergence tests and residual density maps .

Theoretical and Computational Guidance

Q. How should researchers select computational methods for modeling this compound’s electronic structure?

Methodological Answer: For closed-shell systems, use hybrid functionals (B3LYP) with dispersion corrections. For open-shell or diradicaloid states, employ multiconfigurational methods (CASPT2). Benchmark against experimental UV-Vis and EPR data. Document basis set choices (e.g., def2-TZVP) and solvent models (SMD) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
s-Indacene
Reactant of Route 2
s-Indacene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.